(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
The compound (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic molecule that features a benzimidazole core linked to a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Attachment of the Phenoxypropyl Group: This step involves the reaction of the benzimidazole derivative with 3-chloropropyl-2-isopropyl-5-methylphenyl ether in the presence of a base such as potassium carbonate.
Introduction of the Methanol Group: The final step involves the reduction of the benzimidazole derivative to introduce the methanol group, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the benzimidazole core or the phenoxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, the benzimidazole core is known for its potential as an antiparasitic and antifungal agent. The phenoxypropyl group may enhance these properties by improving the compound’s solubility and bioavailability.
Medicine
Medicinally, this compound could be explored for its potential as an anti-inflammatory or anticancer agent, given the known activities of benzimidazole derivatives.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced polymers or as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action for compounds containing a benzimidazole core often involves interaction with DNA or proteins, leading to the inhibition of key biological processes. The phenoxypropyl group may enhance these interactions by improving the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol
- (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)amine
Uniqueness
The presence of the methanol group in (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol distinguishes it from similar compounds, potentially offering unique reactivity and biological activity profiles. This functional group can participate in additional hydrogen bonding and other interactions, which may enhance the compound’s properties in various applications.
Properties
IUPAC Name |
[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(2)17-10-9-16(3)13-20(17)25-12-6-11-23-19-8-5-4-7-18(19)22-21(23)14-24/h4-5,7-10,13,15,24H,6,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSKBRJAWHYDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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